1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Description
1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, ethoxy chains, and a methoxy group attached to a benzene ring
Properties
IUPAC Name |
1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO4/c1-3-4-16-5-10-19(20(15-16)22-2)25-14-12-23-11-13-24-18-8-6-17(21)7-9-18/h3-10,15H,11-14H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBQMZFBUWDLTJ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol. This intermediate is then reacted with additional ethylene oxide to produce 4-bromophenoxyethoxyethanol. The final step involves the reaction of this intermediate with 2-methoxy-4-[(E)-prop-1-enyl]benzene under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and studying their interactions with biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes or receptors, while the ethoxy and methoxy groups can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene: This compound has similar ethoxy and methoxy groups but differs in the position and number of bromine atoms.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a simpler structure with fewer ethoxy groups and a single bromine atom.
Uniqueness
1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to biological research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
